![molecular formula C14H11FO3 B6378201 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261892-09-4](/img/structure/B6378201.png)
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
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Overview
Description
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol (95%) is a phenolic compound with a wide range of scientific research applications. It is a colorless crystalline solid with a melting point of 145-150°C and an empirical formula of C10H7FO2. This compound has been studied for its potential in the fields of catalysis, organic synthesis, and medicinal chemistry.
Scientific Research Applications
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, has been studied for its potential applications in the fields of catalysis, organic synthesis, and medicinal chemistry. In catalysis, this compound has been used as a catalyst for the selective oxidation of alcohols. In organic synthesis, it has been used as a reagent for the preparation of various heterocyclic compounds. In medicinal chemistry, it has been studied for its potential as an antimicrobial agent.
Mechanism of Action
The exact mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, has yet to be fully elucidated. However, it is believed to act as an electrophilic reagent, reacting with nucleophilic sites on molecules to form covalent bonds. This reaction is believed to be the basis for its antimicrobial activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, are not well-understood. However, it has been shown to possess antimicrobial activity against a variety of bacteria and fungi. It has also been shown to possess antioxidant activity, suggesting potential applications in the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
The main advantage of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, is its relatively low cost and easy availability. It is also relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, are numerous. It could be further studied for its potential applications in catalysis, organic synthesis, and medicinal chemistry. It could also be studied for its potential as an antioxidant or for its potential as an antimicrobial agent. Additionally, it could be studied for its potential to act as a drug delivery system or for its potential to act as a prodrug. Finally, it could be studied for its potential to act as a ligand or for its potential to act as a scaffold for drug-like molecules.
Synthesis Methods
The synthesis of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%, can be achieved through a few different methods. The most common method is the reaction of 4-fluoro-3-methoxyphenol with formaldehyde in the presence of a base catalyst such as pyridine or triethylamine. The reaction is typically carried out in an aqueous medium at a temperature of 70-80°C for about one hour. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-9(5-6-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGODIPUHEYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685180 |
Source
|
Record name | 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261892-09-4 |
Source
|
Record name | 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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